1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione
Description
The compound 1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione (hereafter referred to as the "target compound") features a hybrid structure combining an indole moiety, a piperazine ring substituted with a cinnamyl group [(2E)-3-phenylprop-2-en-1-yl], and a diketone (ethane-1,2-dione) linker.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(20-17-24-21-11-5-4-10-19(20)21)23(28)26-15-13-25(14-16-26)12-6-9-18-7-2-1-3-8-18/h1-11,17,24H,12-16H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGASBBNMJQHFRA-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione typically involves multi-step organic reactions. One common method involves the initial formation of the indole ring, followed by the introduction of the piperazine ring and the phenylprop-2-enyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
Ethane-1,2-dione-Linked Indoles with Aryl/Piperazine Substituents
- 1-(4-Fluorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3e): Structure: Lacks the piperazine-cinnamyl group; instead, the diketone is linked to a fluorophenyl group. Synthesis: Achieved via iron-catalyzed acylation (57–83% yield) .
1-(1H-Indol-3-yl)-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione (3g) :
Piperazine-Modified Indole Derivatives
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione (E244-0452) :
1-(1H-Indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione :
N-Arylsulfonylindole-Piperazine Hybrids
- 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanol (4b): Activity: Exhibits 5-HT6 receptor antagonism (pKi = 7.87) due to the sulfonyl group and 2-methoxyphenylpiperazine . Comparison: The target compound’s cinnamyl group may confer distinct steric and electronic interactions compared to sulfonyl or tosyl groups.
Physicochemical Properties
*Estimated based on structural similarity to E244-0452 .
Key Observations :
Biological Activity
The compound 1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione , also referred to as an indole derivative, is a synthetic molecule that has garnered attention for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, detailing its synthesis, mechanism of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process utilizing various chemical reactions such as the Ugi four-component reaction (U-4CR). This method allows for the efficient construction of complex cyclic compounds, which can be further modified to enhance biological activity. The detailed synthetic pathway is as follows:
- Reagents : The primary reagents include indole derivatives, piperazine, and phenylpropene derivatives.
- Reaction Conditions : The reactions are often conducted in solvents like methanol or ethanol under controlled temperatures to facilitate product formation.
- Purification : Post-synthesis, the crude products are purified using column chromatography.
Biological Activity
The biological activities of 1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione have been evaluated through various in vitro and in vivo studies.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Research indicates that the compound can inhibit lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) generation in macrophages. This inhibition is crucial in reducing inflammation and preventing tissue damage during inflammatory responses. The IC50 value for ROS inhibition was found to be approximately 135 ± 9 μM, highlighting its potency compared to standard anti-inflammatory agents like α-tocopherol .
Cytotoxicity Studies
In terms of cytotoxicity, the compound has shown minimal toxicity in various cell lines and animal models. In a study involving rat models, doses up to 400 mg/kg administered intraperitoneally did not exhibit significant adverse effects . This safety profile is essential for potential therapeutic applications.
The proposed mechanism of action for the biological activity of this compound involves:
- Free Radical Scavenging : The indole structure allows for effective scavenging of free radicals, thereby mitigating oxidative stress.
- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduces the release of pro-inflammatory cytokines such as TNF-α in macrophages exposed to LPS .
- Antimicrobial Action : The presence of the piperazine moiety may enhance membrane permeability and disrupt microbial cell function.
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Antimicrobial Activity : A recent study synthesized a series of related indole derivatives and tested their antimicrobial activity against various pathogens. The results indicated that modifications to the phenylpropene side chain enhanced activity against resistant strains .
- Inflammation Model : In a controlled experiment using RAW264.7 cells, treatment with the compound led to a significant decrease in LPS-induced inflammation markers compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
